Reltecimod is an investigational immunomodulatory peptide primarily being studied for its potential in treating necrotizing soft tissue infections. Developed by Atox Bio Ltd., this compound is designed to modulate the host immune response, thereby reducing excessive inflammation that can lead to systemic organ failure. The compound is classified as a small molecule and is currently under investigation in clinical trials, notably Phase III studies aimed at assessing its efficacy and safety in patients with severe infections .
Reltecimod, also known by its chemical name Reltecimod sodium, has the DrugBank Accession Number DB16687 and is characterized by the molecular formula with an average molecular weight of approximately 1037.2 g/mol. It falls under the category of investigational drugs and does not yet have a formal classification within established pharmacological categories .
The synthesis of Reltecimod involves a series of peptide coupling reactions that sequentially add amino acids to form the desired peptide chain. Key steps in the synthesis include:
The molecular structure of Reltecimod is significant for its function as an immunomodulatory agent. The compound's structure can be described as follows:
The structure includes multiple amino acid residues arranged in a specific sequence, contributing to its biological activity.
Reltecimod primarily undergoes peptide bond formation and hydrolysis reactions. The stability of the compound under physiological conditions allows it to maintain its structure until it encounters proteolytic enzymes in the body, which can lead to hydrolysis. Key reactions include:
The stability and reactivity of Reltecimod are critical for its therapeutic application.
Reltecimod exerts its biological effects by binding to the dimer interface of the CD28 receptor on T-cells. This interaction modulates the CD28/B7-2 signaling pathway, which plays a crucial role in T-cell activation and proliferation. By inhibiting this pathway, Reltecimod aims to reduce hyperinflammatory responses associated with severe infections, thereby potentially improving patient outcomes .
Reltecimod exhibits several notable physical and chemical properties:
These properties are essential for understanding how Reltecimod interacts within biological systems.
Reltecimod's primary application lies in its potential use as a therapeutic agent for treating necrotizing soft tissue infections. Its ability to modulate immune responses positions it as a candidate for addressing conditions characterized by excessive inflammation. Ongoing research continues to explore its efficacy in various clinical settings, particularly focusing on severe infections where traditional treatments may be inadequate .
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: